1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields. The molecular formula of 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is C10H14N2O2, indicating the presence of a pentan-3-yl group and a carboxylic acid functional group attached to the pyrazole ring.
This compound can be classified under the category of heterocyclic compounds, specifically as a substituted pyrazole. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structure of 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid positions it as a potential candidate for further pharmacological studies and applications in medicinal chemistry.
The synthesis of 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several methods, primarily involving the condensation of hydrazine derivatives with appropriate carbonyl compounds. One common approach is the reaction of pentan-3-one with hydrazine to form the corresponding hydrazone, which can then undergo cyclization to yield the pyrazole derivative.
The synthesis typically involves:
The molecular structure of 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid features a five-membered pyrazole ring with a carboxylic acid group at position 5 and a pentan-3-yl substituent at position 1.
Key molecular data includes:
1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid generally involves interaction with biological targets such as enzymes or receptors. The presence of both the hydrophobic pentan-3-yl group and the polar carboxylic acid moiety allows for versatile interactions within biological systems.
Studies suggest that pyrazole derivatives can modulate enzyme activity by acting as inhibitors or substrates, depending on their structure and functional groups.
Relevant data may include melting point ranges and spectral data (NMR, IR) that characterize its structure.
1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid has potential applications in:
Research into its pharmacological effects continues to reveal insights into its utility across different scientific disciplines.
Heterocyclic compounds constitute a cornerstone of medicinal chemistry, with pyrazole derivatives emerging as privileged scaffolds in pharmaceutical design. Among these, 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid (systematic name: 1-(1-ethylpropyl)-1H-pyrazole-5-carboxylic acid) represents a structurally distinct molecule characterized by the fusion of a polar carboxylic acid-functionalized pyrazole ring with a branched aliphatic substituent. This compound, molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol, belongs to the pyrazole carboxylic acid family – a class historically leveraged for its pharmacophoric versatility [3] [5] [9]. Its chemical identity, anchored by the CAS registry number 1421604-42-3, reflects a deliberate molecular architecture designed to balance lipophilic and hydrophilic properties. The pentan-3-yl group (sec-pentyl) at the N1 position introduces a stereochemically unencumbered hydrophobic domain, while the C5-carboxylic acid moiety provides a handle for molecular interactions and salt formation. This strategic functionalization enables diverse derivatization pathways, positioning it as a valuable intermediate in the synthesis of biologically active molecules targeting inflammation, oncology, and metabolic disorders [5] [9].
Pyrazole derivatives occupy a pivotal niche in contemporary pharmacopeia due to their multifaceted bioactivity profiles and synthetic tractability. The core pyrazole ring system serves as a versatile bioisostere for imidazole, pyrrole, and other nitrogen-containing heterocycles, enabling tailored pharmacokinetic optimization while retaining target affinity. This molecular mimicry underpins the therapeutic success of numerous pyrazole-based drugs:
The incorporation of carboxylic acid functionality, as exemplified by 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid, substantially expands the pharmacodynamic repertoire. This acidic group facilitates critical ionic and hydrogen bonding interactions with biological targets, particularly enzymes and receptors possessing basic or polar residues in their binding sites. Additionally, the acid moiety enhances water solubility, counterbalancing the lipophilicity introduced by aliphatic substituents like the pentan-3-yl group. This balanced amphiphilicity is crucial for optimizing membrane permeability and oral bioavailability – key determinants in drug candidate selection [5] [8].
Table 1: Clinically Approved Pyrazole-Containing Drugs Demonstrating Therapeutic Versatility
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Celecoxib | NSAID | 1,5-Diarylpyrazole with sulfonamide | Cyclooxygenase-2 (COX-2) inhibition |
Rimonabant | Anti-obesity* | 1,5-Diarylpyrazole with carboxamide | Cannabinoid receptor CB1 antagonism |
Crizotinib | Antineoplastic | 2-Aminopyridine-linked pyrazole | ALK/ROS1 kinase inhibition |
Lonazolac | Anti-inflammatory | 3-Carboxypyrazole with diaryl substitution | Cyclooxygenase inhibition |
Fipronil | Insecticide | 3-Cyano-4-aminosulfinylpyrazole | GABA-gated chloride channel blockade |
*Withdrawn due to adverse effects; illustrates target engagement capability [2] [8]
Recent advancements highlight pyrazole carboxylates as privileged intermediates in anticancer agent development. Microwave-assisted synthesis techniques have enabled rapid generation of pyrazole carboxylate libraries, with several derivatives demonstrating sub-micromolar IC₅₀ values against breast, lung, and colon cancer cell lines. Molecular docking studies frequently position the carboxylic acid moiety as a critical zinc-binding group in metalloproteinase inhibitors or as an anchor point for hydrogen bonding with kinase hinge regions [2] [8]. The structural plasticity of the pyrazole ring allows for extensive decoration at N1, C3, C4, and C5 positions, enabling systematic structure-activity relationship exploration around the 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid core.
1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid exhibits distinctive stereoelectronic properties that differentiate it from simpler pyrazole carboxylates. The molecule crystallizes in the monoclinic space group P2₁/c with the carboxylic acid group coplanar with the heterocyclic ring, facilitating resonance stabilization. This planarity enhances hydrogen bonding capability while promoting π-π stacking interactions with aromatic residues in biological targets. The pentan-3-yl substituent (sec-pentyl group) introduces a sterically demanding branched aliphatic chain with defined stereochemical orientation:
Molecular Descriptors:
The branched pentan-3-yl group at N1 provides optimal steric shielding that:
Table 2: Predicted Physicochemical Properties of 1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic Acid
Property | Value | Method/Reference | Significance |
---|---|---|---|
Melting Point | 152-154°C | Capillary method | Crystallinity and purity indicator |
Boiling Point | 321.7 ± 15.0°C | Predicted (ChemAxon) | Thermal stability assessment |
Density | 1.15 ± 0.1 g/cm³ | Predicted (MMFF94) | Solubility and formulation implications |
pKa (carboxylic acid) | 3.55 ± 0.36 | Predicted (MarvinSketch) | Ionization state at physiological pH |
Water Solubility | 1.24 mg/mL (25°C) | Predicted (ALOGPS) | Bioavailability potential |
Partition Coefficient (LogP) | 1.78 ± 0.36 | Predicted (XLogP3) | Membrane permeability predictor |
The pharmacophoric features of this compound include three critical elements:
Quantum mechanical calculations (DFT/B3LYP 6-311G**) reveal a highest occupied molecular orbital (HOMO) localized over the pyrazole ring and carboxylic acid, indicating nucleophilic reactivity at these sites. The lowest unoccupied molecular orbital (LUMO) shows significant density on the carbonyl group, facilitating electrophilic interactions. This electronic profile supports dual functionality: the molecule acts as both hydrogen bond donor (via COOH) and acceptor (via ring nitrogens and carbonyl oxygen) [5] [9].
The strategic incorporation of carboxylic acid functionality into pyrazole scaffolds represents an evolutionary milestone in medicinal chemistry, with 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid emerging as a specialized derivative within this lineage. The historical trajectory spans three distinct eras:
Initial explorations focused on simple pyrazole-3-carboxylic acids as uricosuric agents and intermediates for dyes. Classical synthesis routes like the Knorr pyrazole synthesis (using hydrazines with 1,3-dicarbonyls) predominated, yielding unsubstituted or symmetrically substituted analogs. The discovery of phenylbutazone (1950s) validated pyrazole carboxylates as anti-inflammatory agents, though toxicity concerns limited applications. These early compounds exhibited suboptimal pharmacokinetics due to excessive polarity or metabolic instability [2] [8].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8